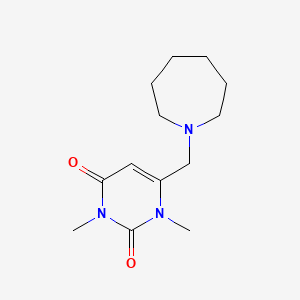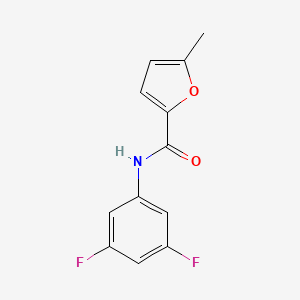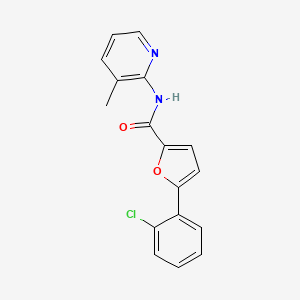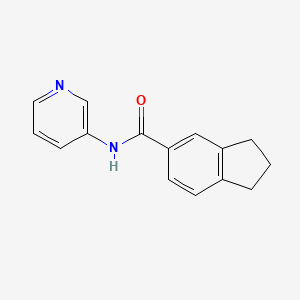
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione, also known as ADMP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. ADMP is structurally similar to the drug thalidomide, which is known for its anti-inflammatory and immunomodulatory properties. In recent years, ADMP has gained attention for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
作用機序
The mechanism of action of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to induce apoptosis, or programmed cell death, which is a mechanism for eliminating cancer cells. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer. In Alzheimer's disease research, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield, making it suitable for further research and development. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in various applications. However, there are also limitations to the use of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications. Additionally, more research is needed to determine the optimal dosage and administration of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione for different diseases.
将来の方向性
There are several future directions for research on 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One possible direction is to further investigate its potential use in the treatment of cancer. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-proliferative effects on cancer cells, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and administration of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione for different types of cancer. Another future direction is to investigate its potential use in the treatment of Alzheimer's disease. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the aggregation of beta-amyloid peptides, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the optimal dosage and administration of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione for Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione, which could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that includes the reaction of 1,3-dimethylbarbituric acid with 6-bromohexanol to form the intermediate compound 6-(hydroxyhexyl)-1,3-dimethylpyrimidine-2,4-dione. This intermediate is then reacted with azepane in the presence of a base to yield 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione. The synthesis of 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been optimized to yield high purity and yield, making it suitable for further research and development.
科学的研究の応用
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential use in the treatment of various diseases. In cancer research, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-proliferative effects on cancer cells, including breast, lung, and prostate cancer cells. 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. Additionally, 6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been studied for its anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
6-(azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-14-11(9-12(17)15(2)13(14)18)10-16-7-5-3-4-6-8-16/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBIJQWKFCVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
